Rocaglamide - 84573-16-0

Rocaglamide

Catalog Number: EVT-281870
CAS Number: 84573-16-0
Molecular Formula: C29H31NO7
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rocaglamide is a natural product first isolated from the plant Aglaia elliptifolia, a member of the mahogany family (Meliaceae) []. It belongs to a class of compounds known as flavaglines, characterized by their cyclopenta[b]tetrahydrobenzofuran skeleton [, , , ]. Rocaglamide has garnered significant interest in scientific research due to its diverse biological activities, particularly its insecticidal and antitumor properties [, , , , , , ].

Future Directions
  • Development of More Potent and Selective Analogues: Further research is needed to synthesize rocaglamide analogues with enhanced potency, selectivity, and improved drug-like properties, such as increased bioavailability and reduced toxicity [, ].
  • Elucidation of Detailed Molecular Mechanisms: While the general mechanisms of action are known, further studies are needed to fully elucidate the specific interactions of rocaglamide with its molecular targets, including eIF4A, NF-κB, and other signaling pathways [, , , ].
  • Exploration of New Therapeutic Applications: Given its diverse biological activities, exploring the potential of rocaglamide and its derivatives in other therapeutic areas, such as antiviral, antibacterial, and neuroprotective applications, is warranted [].

Didesmethylrocaglamide

Compound Description: Didesmethylrocaglamide is a naturally occurring rocaglamide derivative. It exhibits potent antiproliferative activity against various human cancer cell lines, including MONO-MAC-6 (leukemia) and MEL-JUSO (melanoma) cells [, ]. It inhibits cell growth in a similar concentration range as the anticancer drug vinblastine sulfate []. Didesmethylrocaglamide induces growth arrest of MONO-MAC-1 cells in the G2/M and possibly G0/G1 phases of the cell cycle without causing noticeable morphological damage [].

Silvestrol

Compound Description: Silvestrol is a rocaglamide derivative that exhibits potent antitumor activity, particularly against MPNSTs []. Although it shows efficacy comparable to Taxol in certain settings, silvestrol suffers from suboptimal drug-like properties, including poor oral bioavailability and potential pulmonary toxicity [].

Relevance: As a structurally similar analogue of rocaglamide, silvestrol highlights the therapeutic potential of this compound class while simultaneously emphasizing the need for derivatives with improved pharmacological profiles. This need is addressed in the development of compounds like didesmethylrocaglamide and rocaglamide, which lack the dioxanyl ring present in silvestrol, resulting in enhanced drug-like characteristics [].

Cyclorocaglamide

Compound Description: Cyclorocaglamide is a unique rocaglamide-related natural product distinguished by its bridged cyclopentatetrahydrobenzofuran structure []. Isolated from the tropical plant Aglaia oligophylla, it exhibits an unusual CD spectrum compared to other rocaglamide derivatives [].

Relevance: Cyclorocaglamide demonstrates the structural diversity within the rocaglamide family. Despite sharing the same absolute configuration as other rocaglamides, its distinct chiroptical properties highlight the importance of careful analysis and the role of computational methods in understanding these molecules [].

3′-Hydroxymethylrocaglate

Compound Description: 3′-Hydroxymethylrocaglate is a naturally occurring rocaglamide derivative with demonstrable Wnt signal inhibitory activity []. Its total synthesis has been achieved using a [3 + 2] cycloaddition reaction between 3-hydroxyflavone and methyl cinnamate, showcasing a viable synthetic route for obtaining this compound [].

Relevance: 3′-Hydroxymethylrocaglate provides insights into the structure-activity relationships of rocaglamide derivatives, particularly regarding their Wnt signal inhibitory potential. This compound exemplifies the potential of modifying the rocaglamide scaffold to explore different biological activities and therapeutic applications [].

Dehydrorocaglamide

Compound Description: Dehydrorocaglamide is a rocaglamide derivative formed by dehydration of rocaglamide. Its structure, elucidated through spectral and single-crystal X-ray analysis, contributes to understanding the structural features of the rocaglamide family [].

Relevance: Dehydrorocaglamide, as a derivative of rocaglamide, aids in understanding the core structural features and stereochemistry of the rocaglamide family, which is essential for studying their structure-activity relationship and designing new analogues [].

Aglain congeners

Compound Description: Aglain congeners are structurally similar to rocaglamides, featuring a cyclopentatetrahydrobenzopyran skeleton instead of the cyclopenta[b]tetrahydrobenzofuran core found in rocaglamides [, ]. Unlike rocaglamides, aglain derivatives generally lack significant biological activity, particularly in terms of insecticidal and cytostatic properties [].

Relevance: While structurally related to rocaglamide, aglain congeners' lack of comparable biological activity underscores the importance of the cyclopenta[b]tetrahydrobenzofuran core for the potent biological activities observed in rocaglamides []. These congeners are valuable tools for structure-activity studies, highlighting the specific structural features crucial for rocaglamide's biological effects.

Synthesis Analysis

The synthesis of rocaglamide has evolved significantly over the years, with various methods reported in the literature. Notable approaches include:

Molecular Structure Analysis

Rocaglamide's molecular structure is characterized by a cyclopenta[b]benzofuran framework, which includes several functional groups that are critical for its biological activity. The compound has a molecular formula of C17H15O4C_{17}H_{15}O_4 and a molecular weight of approximately 285.30 g/mol. The structure can be represented as follows:

Molecular Structure of Rocaglamide\text{Molecular Structure of Rocaglamide}

The presence of hydroxyl groups and an amide functional group contributes to its solubility and interaction with biological targets.

Chemical Reactions Analysis

Rocaglamide participates in various chemical reactions that are essential for its synthesis and modification:

  • Oxidative Cyclization: This reaction is crucial for forming the core structure from simpler precursors.
  • Michael Addition Reactions: These are often employed in the synthesis of rocaglamide derivatives, allowing for the introduction of various substituents on the aromatic rings .
  • Reduction Reactions: Reduction steps are employed to convert intermediates into rocaglamide or its analogues, often utilizing reagents like lithium aluminum hydride or sodium borohydride.
Mechanism of Action

Rocaglamide's mechanism of action involves several pathways:

  • Inhibition of Protein Synthesis: Rocaglamide has been shown to inhibit eukaryotic translation initiation factor 4A, leading to reduced protein synthesis in cancer cells . This mechanism underlies its potential anti-cancer properties.
  • Wnt Signaling Pathway Modulation: Recent studies indicate that rocaglamide derivatives can inhibit Wnt signaling, which is implicated in various cancers and developmental processes .
Physical and Chemical Properties Analysis

Rocaglamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Rocaglamide typically melts at around 150 °C.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to strong bases or light.
Applications

Rocaglamide has garnered attention for its potential applications in various fields:

  • Pharmaceutical Research: Due to its ability to inhibit protein synthesis and modulate signaling pathways, rocaglamide is being explored as a lead compound for developing new anti-cancer therapies .
  • Agricultural Chemistry: Its insecticidal properties make it a candidate for developing natural pesticides .
  • Biochemical Research: Rocaglamide serves as a valuable tool in studying cellular mechanisms related to translation initiation and signal transduction pathways.
Mechanisms of Action in Oncogenic Pathways

Inhibition of Eukaryotic Translation Initiation Factor 4A (eIF4A)

Rocaglamide A (RocA) exerts potent anticancer effects by selectively targeting DEAD-box RNA helicases, primarily eIF4A. This disrupts the translation of oncogenic mRNAs critical for tumor survival and proliferation.

Structural Basis of eIF4A-RNA Clamping via Polypurine Sequences

RocA binds at the interface of eIF4A and polypurine RNA sequences (e.g., 5′-AGAGAA-3′), forming a stable ternary complex. Structural studies reveal that RocA occupies a bimolecular cavity created by eIF4A’s motifs Ib-III and two consecutive purine bases. The drug’s tricyclic core engages in π-π stacking with purines, while its C-ring inserts into a hydrophobic pocket in eIF4A1 formed by residues Phe163 and Ile199 [3] [7] [9]. This clamping mechanism:

  • Converts eIF4A into a sequence-selective translational repressor, immobilizing it on polypurine tracts.
  • Confers resistance in organisms with eIF4A mutations (e.g., Aglaia plants with Phe163Leu or Ile199Met substitutions) [9].The table below summarizes key helicase targets:

Table 1: Rocaglamide Sensitivity of DEAD-Box Helicases

HelicaseSensitivity to RocAKey Structural Determinants
eIF4A1High (IC₅₀: 5–50 nM)Phe163, Ile199, Gln195
eIF4A2ModeratePhe165, Val201
DDX3XModerate-HighPhe382, Val418

Disruption of eIF4F Complex Assembly and Ribosome Scanning

RocA impairs eIF4F complex function through dual mechanisms:

  • Sequestration of eIF4A: RocA-bound eIF4A cannot participate in eIF4F (eIF4E/eIF4G/eIF4A) assembly, preventing cap-dependent translation initiation [6].
  • Ribosomal scanning blockade: Clamped eIF4A-RocA-RNA complexes create physical barriers on structured 5′UTRs of oncogenic mRNAs (e.g., MYC, CCND1), halting 43S preinitiation complex progression [3] [6]. This preferentially inhibits transcripts with polypurine-rich 5′UTRs or stable secondary structures, disrupting cancer cell proteostasis.

Modulation of Prohibitin-Mediated Signaling Networks

Beyond translation inhibition, RocA directly binds prohibitin (PHB) scaffolds, altering key oncogenic pathways.

Suppression of Ras/CRaf-MEK-ERK Signaling

RocA interacts with PHB1/2 in mitochondria and plasma membranes, disrupting PHB-CRaf interactions. This prevents CRaf activation by Ras, leading to:

  • MEK-ERK cascade inhibition: Loss of phospho-ERK reduces proliferative signaling [2].
  • Cell cycle arrest: Dephosphorylation of retinoblastoma (Rb) protein induces G₁/S arrest in erythroleukemic cells [1] [2].Table 2 illustrates RocA’s impact on Ras nanocluster dynamics:

Table 2: Rocaglamide Effects on Ras/CRaf Signaling

Signaling ComponentEffect of RocAFunctional Outcome
PHB-CRaf complexDissociationCRaf membrane recruitment blocked
Ras nanoclustersDestabilizationERK phosphorylation reduced
Downstream targetsc-MYC, cyclin D1 downregulatedG₁/S arrest

Downregulation of eIF4E Phosphorylation Dynamics

RocA indirectly suppresses eIF4E activation by:

  • ERK-Mnk1 axis inhibition: By blocking MEK-ERK, RocA reduces Mnk1-mediated eIF4E phosphorylation at Ser209 [1] [9].
  • eIF4E-cap affinity alteration: Unphosphorylated eIF4E shows weaker binding to mRNA caps, synergizing with eIF4A inhibition to disrupt eIF4F assembly [9].

Transcriptional Regulation of Metabolic Reprogramming

RocA reprograms cancer cell metabolism via transcriptional modulation of key glycolytic regulators.

c-MYC-Dependent Control of TXNIP and Hexokinase 2

RocA suppresses c-MYC, a master regulator of metabolic genes:

  • TXNIP upregulation: c-MYC normally represses thioredoxin-interacting protein (TXNIP). RocA displaces c-MYC from the TXNIP promoter, enhancing its expression. TXNIP inhibits glucose uptake by destabilizing GLUT1 transporters [1] [7].
  • Hexokinase 2 (HK2) downregulation: c-MYC transactivates HK2. RocA blocks c-MYC binding to E-box motifs in HK2’s first intron, suppressing this rate-limiting glycolytic enzyme [1].The table below details c-MYC target genes affected:

Table 3: Rocaglamide-Induced Metabolic Gene Regulation via c-MYC

GeneFunctionRegulation by RocAMechanism
TXNIPGLUT1 inhibitorUpregulated (5–8 fold)c-MYC dissociation from promoter
HK2Glucose phosphorylationDownregulated (70–90%)Blocked c-MYC/E-box binding

Glucose Metabolism Reprogramming in Leukemic Microenvironments

In erythroleukemic cells, RocA induces a metabolic crisis characterized by:

  • Reduced glycolytic flux: 60–80% decreases in glucose uptake, consumption, and lactate production due to TXNIP-mediated GLUT1 inhibition and HK2 loss [1] [7].
  • Mitochondrial stress: Depletion of HK2 disrupts mitochondrial hexokinase binding, increasing permeability transition pore (mPTP) opening and mtDNA release [1] [4]. This activates cGAS-STING signaling, enhancing immunogenicity but also contributing to apoptosis.

Key Compounds Mentioned: Rocaglamide A, Silvestrol, Zotatifin, Rocaglates.

Properties

CAS Number

84573-16-0

Product Name

Rocaglamide

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Molecular Formula

C29H31NO7

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

DAPAQENNNINUPW-IDAMAFBJSA-N

SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

Rocaglamide; Rocaglamide A; RocA; NSC 326408.

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.